3,4,4-Trimethylpentanoic acid
Overview
Description
3,4,4-Trimethylpentanoic acid is an organic compound with the molecular formula C8H16O2. It is a branched-chain carboxylic acid, known for its unique structure which includes three methyl groups attached to the pentanoic acid backbone. This compound is of interest due to its various applications in scientific research and industry.
Scientific Research Applications
3,4,4-Trimethylpentanoic acid has a wide range of applications in various fields:
Chemistry: Used as a catalyst in alkylation reactions to produce high-octane components for gasoline.
Biology: Functionalized derivatives are used in the synthesis of conducting polymers for biosensor applications.
Medicine: Investigated for its potential in radiation physics and medical imaging due to its interaction with positrons.
Industry: Employed in the production of polymers, surfactants, and antioxidants.
Safety and Hazards
3,4,4-Trimethylpentanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of isobutene with 2-butene, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a catalyst, such as a zeolite, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale catalytic processes. The use of ionic liquids as catalysts has been explored to enhance the efficiency of the alkylation step. The subsequent oxidation step may involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atoms in the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products:
Oxidation: Carbon dioxide, water.
Reduction: 3,4,4-Trimethylpentanol.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylpentanoic acid involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a catalyst by facilitating the transfer of alkyl groups. In biological systems, its derivatives can interact with DNA, enhancing the sensitivity of biosensors. In medical imaging, its interaction with positrons improves the accuracy of radiation detection devices.
Comparison with Similar Compounds
- 2,2,4-Trimethylpentanoic acid
- 3,3,4-Trimethylpentanoic acid
- 2,3,4-Trimethylpentanoic acid
Comparison: 3,4,4-Trimethylpentanoic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and applications. Compared to 2,2,4-Trimethylpentanoic acid, it has different steric and electronic properties, making it more suitable for certain catalytic and synthetic applications. The presence of three methyl groups in close proximity also affects its physical properties, such as boiling and melting points, compared to its isomers.
Properties
IUPAC Name |
3,4,4-trimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(5-7(9)10)8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGHZBIFQNGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996643 | |
Record name | 3,4,4-Trimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75177-71-8 | |
Record name | Pentanoic acid, 3,4,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075177718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,4-Trimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary findings regarding the dehydration of 3-hydroxy-3,4,4-trimethylpentanoic acid?
A1: The research primarily focuses on understanding the dehydration process of 3-hydroxy-3,4,4-trimethylpentanoic acid, particularly the formation of the lactone product. A correction to a previous study is presented in [] regarding the dehydration products of 3-hydroxy-3,4,4-trimethylpentanoic acid.
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